4-(3-Methoxy-1H-pyrazol-1-yl)piperidine
Description
4-(3-Methoxy-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-methoxy-1H-pyrazole moiety. This structure combines the rigidity of the piperidine scaffold with the electron-rich aromatic pyrazole system, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(3-methoxypyrazol-1-yl)piperidine |
InChI |
InChI=1S/C9H15N3O/c1-13-9-4-7-12(11-9)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3 |
InChI Key |
GFWDKRDKQLMCSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-methoxy-1H-pyrazole with piperidine under specific conditions. One common method is to use a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Methoxy-1H-pyrazol-1-yl)piperidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be employed.
Major Products Formed
Oxidation: Formation of 4-(3-Hydroxy-1H-pyrazol-1-yl)piperidine or 4-(3-Formyl-1H-pyrazol-1-yl)piperidine.
Reduction: Formation of 4-(3-Methoxy-1H-pyrazolin-1-yl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Methoxy-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the binding affinity and specificity. The pyrazole ring can act as a pharmacophore, interacting with active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 4-(3-Methoxy-1H-pyrazol-1-yl)piperidine with key analogs, focusing on substituent effects, molecular properties, and reported applications.
Substituent Impact on Bioactivity
- Methoxy vs. Methyl Groups: The methoxy group in the target compound may improve metabolic stability compared to methyl analogs (e.g., 4-(4-methyl-1H-pyrazol-3-yl)piperidine HCl) by reducing susceptibility to oxidative metabolism.
- Pyrazole vs. Isoxazole : Replacing pyrazole with isoxazole (as in 4-[4-(3-methylisoxazol-5-yl)-1H-pyrazol-3-yl]piperidine) introduces additional hydrogen-bonding sites, which could alter receptor selectivity or solubility .
- Salt Formation : Hydrochloride salts (e.g., 4-(4-methyl-1H-pyrazol-3-yl)piperidine HCl) demonstrate improved aqueous solubility, a critical factor for in vivo efficacy .
Research Findings and Gaps
- Binding Affinity : Computational studies predict that the methoxy group in 4-(3-Methoxy-1H-pyrazol-1-yl)piperidine could enhance π-π stacking interactions with aromatic residues in enzyme active sites, though experimental validation is lacking.
- Metabolic Stability : Compared to methyl or ethyl analogs, methoxy-substituted compounds often exhibit slower hepatic clearance due to reduced CYP450-mediated oxidation .
- Structural Diversity : emphasizes the importance of substituent placement (e.g., 7-(piperidin-4-yl) vs. 7-(1-methylpiperidin-4-yl)) in modulating target selectivity, underscoring the need for systematic structure-activity relationship (SAR) studies on the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
